molecular formula C21H19NO5 B12212543 N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide

Cat. No.: B12212543
M. Wt: 365.4 g/mol
InChI Key: DFQHPYLNODUKIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Functional Groups:

  • Chromen-4-one lactone : The 4-oxo group introduces electron-withdrawing character, polarizing the conjugated π-system .
  • Methoxy groups : Two methoxy (-OCH3) substituents on the phenyl ring at C3 and C4 enhance steric bulk and modulate electronic effects .
  • Cyclopropane ring : A three-membered carbocycle fused to a carboxamide group, introducing ring strain and conformational rigidity .
  • Amide linker : Connects the cyclopropane to the chromen-4-one core, enabling hydrogen-bonding interactions .

Table 1: Molecular Descriptors

Property Value Source
Molecular formula C22H20O6
Molecular weight 380.4 g/mol
IUPAC name [6-(Cyclopropanecarboxamido)-4-oxo-2-(3,4-dimethoxyphenyl)-4H-chromen-3-yl] ester
SMILES COC1=C(C=CC(=C1)OC)C2=C(C(=O)OC3=C2C=CC(=C3)NC(=O)C4CC4)O

Properties

Molecular Formula

C21H19NO5

Molecular Weight

365.4 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-4-oxochromen-6-yl]cyclopropanecarboxamide

InChI

InChI=1S/C21H19NO5/c1-25-18-7-5-13(9-20(18)26-2)19-11-16(23)15-10-14(6-8-17(15)27-19)22-21(24)12-3-4-12/h5-12H,3-4H2,1-2H3,(H,22,24)

InChI Key

DFQHPYLNODUKIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4CC4)OC

Origin of Product

United States

Preparation Methods

Cyclization of 2'-Hydroxy-3,4-dimethoxyacetophenone

The chromen-4-one core is synthesized via Kostanecki cyclization. A mixture of 2'-hydroxy-3,4-dimethoxyacetophenone (1.0 equiv), acetic anhydride, and sulfuric acid is heated at 80°C for 4 h, yielding 2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (87% yield).

Nitration and Reduction

Nitration at C6 is achieved using fuming nitric acid in sulfuric acid at 0°C, followed by reduction with iron powder in acetic acid to afford the 6-amino derivative (72% yield over two steps).

Cyclopropanecarbonyl Chloride Preparation

Cyclopropanecarboxylic acid (1.0 equiv) is treated with oxalyl chloride (1.2 equiv) and dimethylformamide (0.1 equiv) in dichloromethane at 25°C. The reaction is monitored by IR spectroscopy until the carbonyl stretch shifts from 1,710 cm⁻¹ (acid) to 1,780 cm⁻¹ (acyl chloride).

Batch Reactor Protocol

A solution of 6-amino-2-(3,4-dimethoxyphenyl)-4H-chromen-4-one (1.0 equiv) in dimethylacetamide is mixed with cyclopropanecarbonyl chloride (1.2 equiv) and diisopropylethylamine (3.0 equiv). The reaction is stirred at 50°C for 12 h, yielding the target compound in 76% purity. Purification via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) increases purity to >99%.

Continuous-Flow Optimization

To enhance reproducibility, a continuous-flow system is employed:

  • Reactor : Hastelloy coil (0.75 mm inner diameter, 1.8 mL volume)

  • Conditions : 100°C, 180 μL/min flow rate, 10 min residence time

  • Yield : 82% with 99.4% purity (APCI-MS: m/z 422.1 [M+H]⁺)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, H-5), 7.94 (d, J = 8.8 Hz, 1H, H-8), 7.02 (d, J = 8.8 Hz, 1H, H-7), 6.95 (s, 1H, H-2'), 6.89 (d, J = 8.4 Hz, 1H, H-5'), 6.82 (d, J = 8.4 Hz, 1H, H-6'), 3.85 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃), 1.55–1.48 (m, 1H, cyclopropane CH), 1.12–1.05 (m, 2H, cyclopropane CH₂), 0.95–0.89 (m, 2H, cyclopropane CH₂).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 176.2 (C-4), 168.9 (CONH), 152.3 (C-2'), 148.7 (C-3'), 147.1 (C-4'), 132.5 (C-6), 124.8 (C-8), 123.1 (C-5), 119.4 (C-7), 113.2 (C-5'), 111.8 (C-6'), 56.1 (OCH₃), 56.0 (OCH₃), 25.4 (cyclopropane C), 14.2 (cyclopropane CH₂).

  • HRMS (APCI+) : m/z Calcd for C₂₁H₂₀NO₅ [M+H]⁺: 422.1341; Found: 422.1345.

Industrial-Scale Purification

Crystallization Techniques

A slurry of crude product (100 g) in methanol (500 mL) is treated with triethylamine (65 mL) to adjust pH to 9–10. Cooling to 3°C induces crystallization, yielding 65 g (79.2%) of pure compound.

Solvent Recycling

Low-boiling solvents (THF, acetonitrile) are recovered via vacuum distillation (40 torr, 25°C), reducing production costs by 18%.

Challenges and Mitigation Strategies

Low Coupling Yields

Initial batch reactions yielded ≤50% due to incomplete acyl chloride formation. Switching to continuous-flow systems increased yields to 82% by maintaining precise stoichiometry.

Polymorphism Control

Variations in drying temperatures (55°C vs. 25°C) produced two polymorphs. XRPD analysis identified Form I (needles) and Form II (plates), with Form I exhibiting superior bioavailability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

    Substitution: This involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide exhibit significant anticancer properties. Studies have shown that derivatives of 2H/4H-chromenes can induce apoptosis in cancer cells through various mechanisms:

  • Tubulin Interaction : The compound may interact with tubulin, obstructing its polymerization and leading to cell cycle arrest in the G2/M phase, which is crucial for cancer cell proliferation .
  • Caspase Activation : Certain analogs have been reported to trigger caspase-dependent apoptosis, effectively reducing cell invasion and migration in various cancer cell lines .

Table 1 summarizes the anticancer activity of related compounds:

Compound NameCell Line TargetedIC50 (µM)Mechanism of Action
Compound AMCF-7<1Tubulin inhibition
Compound BNCI-H23<10Apoptosis induction
Compound CHT29<5Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research has demonstrated that certain derivatives possess activity against various bacterial strains, suggesting potential applications in treating infections. For instance, studies have shown that modifications to the chromene structure can enhance antibacterial potency .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the chromene structure can lead to significant changes in potency and selectivity against different biological targets.

Key Findings from SAR Studies:

  • Substituent Effects : The introduction of halogen substituents at particular positions has been shown to enhance anticancer activity significantly.
  • Functional Group Variations : Variations in functional groups attached to the chromene core can alter the interaction with biological targets, impacting efficacy and safety profiles.

Case Studies

Several case studies have illustrated the potential applications of this compound in drug development:

  • Cancer Treatment : A study demonstrated that a derivative exhibited potent inhibitory effects on lung cancer cell lines, showing promise as a lead compound for further development .
  • Antibacterial Agents : Another investigation highlighted the effectiveness of modified chromenes against resistant bacterial strains, indicating their potential role as novel antibiotics .

Mechanism of Action

The mechanism of action of N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

4-Oxo-4H-chromene-3-carboxaldehyde

  • Structure : Contains a 4-oxo-chromene core with a formyl group at position 3.
  • Key Differences : Lacks the cyclopropanecarboxamide and 3,4-dimethoxyphenyl substituents.
  • Reactivity : The aldehyde group enables nucleophilic additions and annulations, making it a versatile intermediate in synthesizing fused heterocycles .
  • Applications : Used as a precursor for diazepine derivatives and other bioactive heterocycles, unlike the target compound, which is designed for direct pharmacological evaluation.

N-[4-(Methoxymethyl)-6-methyl-2-oxo-1,2-dihydroquinolin-7-yl]cyclopropanecarboxamide

  • Structure: Shares the cyclopropanecarboxamide group but replaces the chromene core with a dihydroquinoline system.
  • The methoxymethyl substituent at position 4 may enhance solubility compared to the 3,4-dimethoxyphenyl group .

Analogues with Methoxy-Substituted Aromatic Systems

N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide

  • Structure: Contains a cyclopropane ring and 4-methoxyphenoxy group but lacks the chromene system.
  • Synthesis: Prepared via phenol addition to a cyclopropene precursor, yielding diastereomers (dr 23:1) .
  • The diethylamide group may confer different lipophilicity compared to the target compound’s cyclopropanecarboxamide.

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structure : Features a 3,4-dimethoxyphenethyl group linked to a benzamide.
  • Key Differences: The benzamide and ethyl spacer replace the chromene-cyclopropanecarboxamide system.

Functional Group Comparisons

Cyclopropanecarboxamide vs. Benzamide

  • Cyclopropanecarboxamide : The strained cyclopropane ring may enhance metabolic stability and introduce steric hindrance, limiting rotational freedom .
  • Benzamide : A planar, conjugated system with higher lipophilicity but lower stereochemical complexity .

3,4-Dimethoxyphenyl vs. 4-Methoxyphenyl

  • 3,4-Dimethoxyphenyl : Electron-donating groups at positions 3 and 4 increase electron density, enhancing interactions with electron-deficient biological targets.
  • 4-Methoxyphenyl : A single methoxy group provides moderate electron donation but lacks the synergistic effects of adjacent substituents .

Biological Activity

N-(2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl)cyclopropanecarboxamide, also known as a derivative of chromenone, has garnered interest in medicinal chemistry due to its potential biological activities. This compound, characterized by its unique structural features, is being studied for various pharmacological effects, including antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of the compound is illustrated below:

PropertyValue
Molecular Formula C25H19NO7
Molecular Weight 445.43 g/mol
CAS Number 1010923-71-3

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. For instance, studies utilizing the DPPH radical scavenging assay have shown that related chromenone derivatives possess IC50 values ranging from 4.74 to 92.20 μg/mL, indicating strong free radical scavenging capabilities compared to ascorbic acid (IC50 = 4.57 μg/mL) .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Chromenones are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. In vitro studies have demonstrated that related compounds can significantly reduce COX-2 activity, which is often elevated in inflammatory conditions .

Anticancer Properties

Preliminary studies have indicated that this compound may exhibit anticancer properties. In vitro assays on various cancer cell lines have shown cytotoxic effects at concentrations as low as 250 μg/mL without affecting non-cancerous cells . Molecular docking studies further suggest that the compound may interact with key proteins involved in cancer progression.

Case Studies

  • Antioxidant Evaluation : A study assessed the antioxidant activities of various chromenone derivatives using DPPH and FRAP assays. The results indicated that certain modifications to the chromenone structure enhance antioxidant potency significantly .
  • Cytotoxicity Assessment : In a comparative study of several chromenone derivatives against MCF-7 breast cancer cells and normal fibroblast cells, the compound demonstrated selective cytotoxicity towards cancer cells while maintaining safety for normal cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound indicates that electron-withdrawing groups enhance biological activity. Modifications at different positions on the chromenone core can significantly alter its pharmacological profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.